![molecular formula C8H11NO B3345225 3-Methylene-1-azabicyclo[4.2.0]octan-8-one CAS No. 102358-06-5](/img/structure/B3345225.png)
3-Methylene-1-azabicyclo[4.2.0]octan-8-one
Overview
Description
3-Methylene-1-azabicyclo[4.2.0]octan-8-one is a chemical compound . It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds similar to this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is a key component of tropane alkaloids . The structure of these compounds is established by various spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds like this compound are complex and require precise control over stereochemistry . These reactions often involve asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .Safety and Hazards
While specific safety and hazard information for 3-Methylene-1-azabicyclo[4.2.0]octan-8-one is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding dust formation .
Future Directions
The future directions for research on 3-Methylene-1-azabicyclo[4.2.0]octan-8-one and related compounds are likely to involve further exploration of their synthesis and biological activities . This could include the development of new synthetic methodologies, as well as investigations into their potential applications in medicine and other fields .
properties
IUPAC Name |
3-methylidene-1-azabicyclo[4.2.0]octan-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7-4-8(10)9(7)5-6/h7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENMSQKAQUPOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2CC(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551311 | |
Record name | 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102358-06-5 | |
Record name | 3-Methylidene-1-azabicyclo[4.2.0]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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